molecular formula C10H17NO4 B3180961 tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate CAS No. 477584-38-6

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B3180961
CAS No.: 477584-38-6
M. Wt: 215.25 g/mol
InChI Key: JRBAJAHBZWVPQI-UHFFFAOYSA-N
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Description

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is a carbamate derivative featuring a tetrahydro-2H-pyran (oxane) ring substituted with a ketone group at the 4-position and a tert-butyl carbamate moiety at the 3-position. This structure combines the steric bulk of the tert-butyl group with the polar, oxygen-rich oxane ring, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where carbamates serve as protective groups or prodrug motifs. The 4-oxo group enhances reactivity, enabling downstream functionalization such as nucleophilic additions or reductions .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with an appropriate amine. The reaction typically involves nucleophilic addition-elimination mechanisms, forming a tetrahedral intermediate that eventually leads to the desired carbamate product . The reaction conditions often include the use of a strong acid like trifluoroacetic acid for the removal of the protecting group .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of di-tert-butyl dicarbonate as a precursor is common due to its high reactivity and efficiency in forming the carbamate group .

Mechanism of Action

The mechanism by which tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate exerts its effects involves the formation of a stable carbamate group that protects the amine functionality. The protecting group can be selectively removed under specific conditions, such as the presence of strong acids or heat, to reveal the free amine . This selective deprotection allows for the controlled synthesis of complex molecules by preventing unwanted reactions at the amine site .

Comparison with Similar Compounds

Comparison with Structural Analogs

Reactivity and Functionalization

  • 4-Oxo Group : The ketone in the target compound enables reactions such as Grignard additions or reductive amination, which are less feasible in analogs like the cyclohexane or bicyclic derivatives lacking electrophilic sites .
  • Carbamate Stability: The tert-butyl carbamate group provides hydrolytic stability under basic conditions, similar to analogs in –3. However, the oxane ring’s oxygen may slightly increase susceptibility to acid-catalyzed cleavage compared to non-oxygenated scaffolds .

Physicochemical Properties (Hypothetical Comparison)

Property Target Compound Cyclohexane Analog Pyridine Analog Bicyclic Analog
Molecular Weight (g/mol) ~243 (estimated) ~468 (reported) ~253 (estimated) ~265 (estimated)
Polarity Moderate (oxane + ketone) Low (non-polar cyclohexane) High (pyridine + hydroxy) Moderate (bicyclic + formyl)
Stability Acid-labile carbamate Acid-labile carbamate Base-stable Acid-labile carbamate

Biological Activity

Tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, with the CAS number 477584-38-6, is a chemical compound characterized by its unique structure, which includes a tert-butyl group and a carbamate functional group attached to a tetrahydro-pyran ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to its stability and reactivity under various conditions. The molecular formula for this compound is C_{11}H_{17}N_{1}O_{3}, and it has a molecular weight of approximately 225.29 g/mol .

The biological activity of this compound is primarily linked to its ability to act as an enzyme inhibitor and modulate various biological pathways. The carbamate group provides stability, allowing it to interact favorably with biological targets. Similar compounds have been shown to exhibit significant anti-inflammatory and anticancer activities, suggesting that this compound may also possess therapeutic potential in these areas .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study indicated that related compounds with a similar structural framework demonstrated cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of specific pathways that are critical for cancer cell proliferation .
    • For instance, compounds that share structural similarities with this compound have been shown to induce apoptosis in cancer cells by targeting mitochondrial functions .
  • Anti-inflammatory Properties :
    • Research has highlighted the potential of carbamate derivatives in reducing inflammation through the modulation of cytokine production. This effect is attributed to the inhibition of enzymes involved in inflammatory pathways .
  • Enzyme Inhibition :
    • Studies have shown that carbamate compounds can inhibit acetylcholinesterase activity, which is significant for developing treatments for neurodegenerative diseases like Alzheimer's .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
Tert-butyl carbamateSimple carbamate structureUsed as a protecting group; limited biological activity
N-Boc-protected aminesContains a Boc groupUseful in peptide synthesis; moderate reactivity
Benzyl carbamateAromatic ring attachedExhibits different reactivity patterns; potential anticancer activity
Ethyl carbamateEthyl group instead of tert-butylVaries in solubility; some anti-inflammatory properties

This compound stands out due to its unique tetrahydropyran structure combined with the stability provided by the tert-butyl group, making it particularly useful in specialized organic syntheses and potential therapeutic applications .

Synthesis Methods

The synthesis of this compound can be approached through several methodologies:

  • Nucleophilic Addition-Elimination :
    • The reaction typically involves di-tert-butyl dicarbonate with an appropriate amine. This process forms a tetrahedral intermediate that eventually leads to the desired carbamate product .
  • Industrial Production :
    • In industrial settings, similar principles are followed but on a larger scale, utilizing large reactors and precise control of reaction conditions to ensure high yield and purity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, and how can its purity be assessed?

  • Synthetic Routes : The compound is typically synthesized via carbamate protection of the amine group in tetrahydro-2H-pyran intermediates. For example, stepwise procedures involve coupling tert-butoxycarbonyl (Boc) groups to pyran derivatives under anhydrous conditions using reagents like di-tert-butyl dicarbonate (Boc₂O) .
  • Purity Assessment : Purity is evaluated using reverse-phase HPLC with UV detection (λ = 210–254 nm) and confirmed by LC-MS for molecular weight verification. Thin-layer chromatography (TLC) with iodine or ninhydrin staining can monitor reaction progress .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for structural confirmation. Key signals include the tert-butyl group (δ ~1.3–1.5 ppm for CH₃) and the carbonyl resonance (δ ~155–160 ppm for the carbamate C=O). NOESY or COSY experiments may resolve stereochemical ambiguities in the tetrahydro-2H-pyran ring .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm carbamate functionality .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents .
  • Handling : Use dry glassware and anhydrous solvents during synthesis. Conduct reactions in a fume hood with appropriate PPE (gloves, lab coat, safety goggles) .

Advanced Research Questions

Q. How can computational modeling optimize Diels-Alder reactions involving tert-butyl carbamate derivatives?

  • Methodology : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Software like COMSOL Multiphysics or Gaussian simulates electronic effects, while machine learning models (e.g., ICReDD’s workflow) identify optimal reaction conditions (solvent, temperature, catalyst) .
  • Case Study : In β-secretase inhibitor synthesis, computational screening identified tert-butyl carbamate as a "chameleon" diene, enabling regioselective [4+2] cycloadditions with electron-deficient dienophiles .

Q. What strategies resolve contradictions in stereochemical outcomes during asymmetric synthesis of this compound?

  • Chiral Analysis : Use chiral HPLC or polarimetry to determine enantiomeric excess (ee). X-ray crystallography of intermediates (e.g., tert-butyl ((2R,3S)-pyran-3-yl)carbamate) provides definitive stereochemical assignments .
  • Dynamic Resolution : Employ kinetic resolution via enzymatic catalysis (e.g., lipases) or chiral auxiliaries to enhance diastereomeric excess .

Q. How do hydrogen-bonding interactions in tert-butyl carbamate derivatives influence their crystallographic behavior?

  • Crystallography : Single-crystal X-ray diffraction reveals intermolecular hydrogen bonds between the carbamate N-H and pyran oxygen, stabilizing the lattice. Halogen bonds (e.g., with fluorinated aryl groups) further modulate packing efficiency .
  • Application : These insights guide the design of co-crystals for improved solubility or bioavailability in drug development .

Q. What experimental and computational approaches validate the compound’s role in protease inhibition mechanisms?

  • Biological Assays : Enzymatic assays (e.g., fluorescence-based β-secretase inhibition) quantify IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding poses within the enzyme’s active site .
  • Data Integration : Combine NMR titration experiments (to monitor binding-induced chemical shift changes) with MD simulations to refine binding affinity calculations .

Q. Data Analysis and Methodological Challenges

Q. How should researchers address discrepancies in biological activity data across studies?

  • Root Cause Analysis : Check for batch-to-batch variability (e.g., Boc deprotection during storage) using LC-MS. Validate assay conditions (pH, temperature) against published protocols .
  • Statistical Tools : Apply multivariate analysis (PCA or PLS regression) to correlate structural features (e.g., substituent electronegativity) with activity trends .

Q. What advanced separation techniques improve the purification of complex reaction mixtures containing this compound?

  • Chromatography : Use preparative HPLC with C18 columns and gradient elution (MeCN/H₂O + 0.1% TFA). Simulated moving bed (SMB) chromatography enhances throughput for large-scale syntheses .
  • Membrane Technologies : Nanofiltration membranes with MWCO ~300–500 Da selectively remove unreacted Boc reagents .

Properties

IUPAC Name

tert-butyl N-(4-oxooxan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-6-14-5-4-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBAJAHBZWVPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate
tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate
tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate
tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate
tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

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